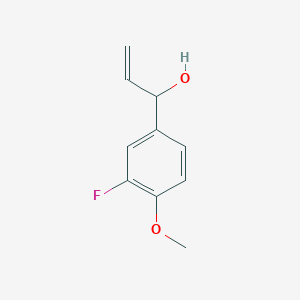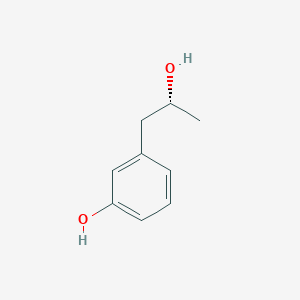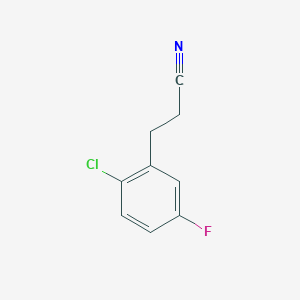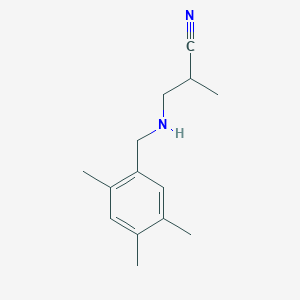
2-(3-Methylcyclopentyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is known for its unique structure, which includes a cyclopentyl ring substituted with a methyl group and an ethanamine side chain.
Métodos De Preparación
The synthesis of 2-(3-Methylcyclopentyl)ethan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process typically requires a large excess of ammonia to ensure the formation of primary amines. Industrial production methods may involve more complex procedures to ensure high purity and yield .
Análisis De Reacciones Químicas
2-(3-Methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various reagents. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Methylcyclopentyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving cell function and signal transduction.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylcyclopentyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to changes in cell function and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(3-Methylcyclopentyl)ethan-1-amine can be compared with other similar compounds, such as:
1-Propanamine: A primary amine with a simpler structure.
N,N-Dimethylethanamine: A tertiary amine with different chemical properties. The uniqueness of this compound lies in its cyclopentyl ring and methyl substitution, which confer specific chemical and physical properties.
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
2-(3-methylcyclopentyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-7-2-3-8(6-7)4-5-9/h7-8H,2-6,9H2,1H3 |
Clave InChI |
IFILSKFJODFDCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
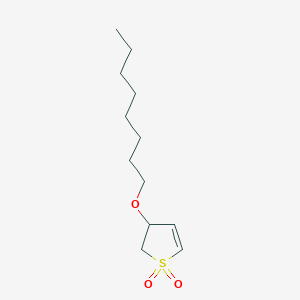


![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
